5-Methyl-1-benzofuran-3-ol
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Overview
Description
5-Methyl-1-benzofuran-3-ol is a chemical compound with the molecular weight of 148.16 . It is also known by its IUPAC name 5-methyl-1-benzofuran-3 (2H)-one . It is used in perfume compositions for its powerful and complex leathery note with a natural leather feel .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8O2/c1-6-2-3-9-7 (4-6)8 (10)5-11-9/h2-5,10H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, benzofuran compounds in general have been noted for their antimicrobial activity when the 4-position of the benzofuran is substituted with halogens or hydroxyl groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 148.16 . Further physical and chemical properties are not specified in the searched resources.Scientific Research Applications
Photophysical and DFT Studies
5-Methyl-1-benzofuran-3-ol has been investigated for its potential in photophysical applications. A study detailed the synthesis, photophysical properties, and Density Functional Theory (DFT) analysis of a novel benzofuran derivative. This research suggests that the molecule could be a candidate for luminescence materials, fluorescent probes, and non-linear optical materials (Maridevarmath et al., 2019).
Cytotoxic Properties
In the realm of medical research, benzofuran derivatives have shown promising cytotoxic properties. For example, a study on neolignans isolated from the traditional Chinese medicine Daphniphyllum macropodum Miq. identified compounds with significant antiproliferative activity on human lung cancer cell lines, suggesting potential therapeutic applications (Ma et al., 2017).
Synthesis and Reactivity Studies
Research has also focused on the synthesis and reactivity of benzofuran compounds. A study reported on the synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- [1, 3, 4] oxadiazole-2-thione (5MBOT) and its spectroscopic, reactivity, optoelectronic, and drug likeness properties, highlighting its potential in various chemical applications (Hiremath et al., 2018).
Solvent Effects and Energy Materials
The solubility of benzofuran derivatives in various solvents has been studied, contributing to the development of energy materials. A systematic approach to solvent selection based on cohesive energy densities in a molecular bulk heterojunction system was examined, aiding in the efficient utilization of these compounds in advanced energy materials (Walker et al., 2011).
Analgesic and Anti-inflammatory Properties
Benzofuran derivatives have also been explored for their potential analgesic and anti-inflammatory properties. A study synthesized a series of benzofuran pyrazole heterocycles and evaluated their analgesic and anti-inflammatory activities, finding several compounds with significant effects (Kenchappa & Bodke, 2020).
Antitumor Potential
The antitumor potential of benzofuran compounds has been a significant area of research. Novel 1H-cyclopenta[b]benzofuran lignans isolated from Aglaia elliptica demonstrated potent cytostatic inhibitors of protein biosynthesis and delayed tumor growth in vivo, indicating their potential as antitumor agents (Lee et al., 1998).
Safety and Hazards
The safety information for 5-Methyl-1-benzofuran-3-ol indicates that it should be stored at a temperature of 4 degrees Celsius . It has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .
Future Directions
Benzofuran compounds, including 5-Methyl-1-benzofuran-3-ol, have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential natural drug lead compounds . Future research may focus on exploring new areas to improve human health and reduce suffering .
Mechanism of Action
Target of Action
5-Methyl-1-benzofuran-3-ol, a derivative of benzofuran, has been found to exhibit strong biological activities Benzofuran derivatives have been reported to show antimicrobial activity, suggesting that they may target microbial cells .
Mode of Action
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the interaction of this compound with its targets could involve these functional groups.
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds , which could suggest similar properties for this compound.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that this compound could potentially have similar effects.
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by the presence of various functional groups , which could potentially be affected by environmental conditions.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence a wide array of biological activities, making benzofuran a privileged structure in the field of drug discovery .
Cellular Effects
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 5-Methyl-1-benzofuran-3-ol may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-methyl-1-benzofuran-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHSWEPLQGJFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820607-58-6 |
Source
|
Record name | 5-methyl-1-benzofuran-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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